molecular formula C8H5N3O2 B12354720 6-Aminophthalazine-1,4-dione CAS No. 87781-78-0

6-Aminophthalazine-1,4-dione

Cat. No.: B12354720
CAS No.: 87781-78-0
M. Wt: 175.14 g/mol
InChI Key: KEMXZUFXVNATEV-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Discoveries in Phthalazine (B143731) Chemistry

The history of phthalazine chemistry is rooted in the systematic investigation of heterocyclic compounds. Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2. wikipedia.org Early synthetic methods for obtaining the phthalazine core involved the condensation of ω-tetrabromorthoxylene with hydrazine (B178648) or the reduction of chlorphthalazine. wikipedia.org

A significant milestone in this field was the synthesis of phthalazone, a keto-hydro derivative of phthalazine, through the condensation of hydrazine with orthophthalaldehydoacid. wikipedia.org This discovery was crucial as it established a fundamental building block within the phthalazine chemical family. The development of various synthetic strategies has since allowed for the creation of a diverse array of phthalazine derivatives. sci-hub.selongdom.org One common and efficient method involves the reaction of phthalic anhydrides with hydrazine hydrate (B1144303). longdom.orgsdiarticle3.com

Significance of the Phthalazine-1,4-dione Core in Chemical Research

The phthalazine-1,4-dione core is a prominent structural motif in a multitude of compounds exhibiting a wide spectrum of biological activities. sci-hub.senanobioletters.com This has rendered it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. sci-hub.sepharmainfo.inresearchgate.net Phthalazine derivatives have been reported to possess anticonvulsant, anti-inflammatory, anticancer, and antihypertensive properties, among others. sci-hub.senanobioletters.comajrconline.org

The synthesis of the phthalazine-1,4-dione moiety can be achieved through various routes, a common one being the reaction of phthalic anhydride (B1165640) with hydrazine derivatives. longdom.orgsciforum.net For instance, the treatment of isobenzofuran-1,3-diones with monohydrate hydrazine can yield the corresponding phthalazine-1,4-diones. mdpi.com The versatility of this core allows for further functionalization, leading to the synthesis of complex heterocyclic systems with potential pharmacological applications. africaresearchconnects.comsciforum.net

Overview of Advanced Research Trajectories for 6-Aminophthalazine-1,4-dione

This compound, commonly known as isoluminol, is a significant derivative of phthalazine-1,4-dione. chemspider.com A primary focus of research on this compound is its remarkable chemiluminescent properties. rsc.orgcapes.gov.br Chemiluminescence is the emission of light as a result of a chemical reaction. rsc.org Luminol (B1675438), a well-known chemiluminescent compound, and its analogs like this compound, are central to this research. rsc.orgcapes.gov.brpnas.org

Advanced research is exploring the mechanism of chemiluminescence in luminol-type compounds. The process generally involves the oxidation of the compound in the presence of a catalyst, leading to the formation of an excited-state product that emits light upon relaxation. researchgate.net Studies have investigated the role of various oxidants and catalysts in enhancing the chemiluminescent quantum yield. capes.gov.br For example, the dye-sensitized photo-oxidation of luminol has been studied to understand the species responsible for the chemiluminescent reaction. capes.gov.br

Furthermore, research is being conducted on the application of this compound and its derivatives as probes in biological systems. google.com The ability to generate light through a chemical reaction without the need for an external light source makes them valuable tools in various analytical and diagnostic assays. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87781-78-0

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

IUPAC Name

6-aminophthalazine-1,4-dione

InChI

InChI=1S/C8H5N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2

InChI Key

KEMXZUFXVNATEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N=NC2=O

Origin of Product

United States

Synthetic Methodologies for 6 Aminophthalazine 1,4 Dione and Its Structural Analogs

Classical Synthetic Routes to the Phthalazine-1,4-dione Scaffold

The foundational structure of 6-aminophthalazine-1,4-dione is the phthalazine-1,4-dione ring system. Traditional synthetic approaches to this scaffold have been well-established for decades and primarily rely on cyclization and oxidation reactions.

Hydrazine-mediated Cyclization Reactions

One of the most fundamental and widely employed methods for constructing the phthalazine-1,4-dione core is the condensation reaction between a phthalic anhydride (B1165640) derivative and a hydrazine (B178648) source. mdpi.comlongdom.org This reaction is a straightforward and generally high-yielding approach to the bicyclic hydrazide structure.

The reaction typically involves heating a substituted phthalic anhydride with hydrazine hydrate (B1144303). longdom.org The choice of solvent can vary, with acetic acid or n-butanol being commonly used. longdom.orgunishivaji.ac.in For instance, the synthesis of the parent 2,3-dihydrophthalazine-1,4-dione is readily achieved by reacting phthalic anhydride with hydrazine hydrate. mdpi.com This method is also applicable to substituted phthalic anhydrides, allowing for the introduction of various functional groups onto the benzene (B151609) ring of the phthalazine (B143731) system. A key example relevant to the synthesis of the title compound is the reaction of 3-nitrophthalic anhydride with hydrazine hydrate in acetic acid at 110°C, which yields 5-nitro-2,3-dihydrophthalazine-1,4-dione. chemicalbook.com This nitro-substituted intermediate is a crucial precursor for the synthesis of this compound.

Reactant 1Reactant 2ConditionsProductYieldReference
Phthalic AnhydrideHydrazine HydrateEthanol2,3-Dihydrophthalazine-1,4-dione89% mdpi.com
3-Nitrophthalic AnhydrideHydrazine HydrateAcetic Acid, 110°C, 30 min5-Nitro-2,3-dihydrophthalazine-1,4-dione92% chemicalbook.com
Phthalyl derivatives of amino acidsHydrazine Hydraten-Butanol2-[1-(4-oxo-3,4-dihydrophthalazin-1-yl)alkyl]-1H-isoindole-1,3-(2H)-diones- longdom.org

Oxidation-based Synthetic Approaches to Phthalazine-1,4-diones

In some synthetic strategies, the phthalazine-1,4-dione ring system is generated through the oxidation of a pre-formed, more reduced phthalazine derivative, such as a 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). This approach is particularly useful when the corresponding phthalhydrazide (B32825) is readily accessible.

A classic example of this oxidation is the treatment of phthalhydrazide with lead tetraacetate. This reaction effectively converts the dihydro-form to the fully oxidized phthalazine-1,4-dione. Another effective oxidizing agent for this transformation is t-butyl hypochlorite, which is soluble in various organic solvents at low temperatures. This reagent has been successfully used with alkali metal salts of the corresponding hydrazides to prepare phthalazine-1,4-diones.

Advanced Synthetic Strategies for this compound

More contemporary synthetic methods offer greater control over regioselectivity and efficiency, enabling the precise construction of complex phthalazine derivatives like this compound. These advanced strategies include regioselective functionalization of the pre-formed phthalazine scaffold, palladium-catalyzed cross-coupling reactions, and multicomponent reactions.

Regioselective Functionalization of Phthalazine-1,4-dione Derivatives

The introduction of the amino group at the 6-position of the phthalazine-1,4-dione scaffold is a key synthetic challenge that can be addressed through regioselective functionalization. A common and effective strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.

This two-step process typically begins with the nitration of phthalic anhydride to produce a mixture of 3- and 4-nitrophthalic acids. orgsyn.org The 3-nitrophthalic acid can then be isolated and converted to 3-nitrophthalic anhydride. As mentioned previously, the reaction of 3-nitrophthalic anhydride with hydrazine hydrate provides 5-nitro-2,3-dihydrophthalazine-1,4-dione. chemicalbook.com The subsequent and final step is the reduction of the nitro group. A standard method for this transformation is the use of a reducing agent like ammonium (B1175870) sulfide (B99878) or sodium dithionite. unishivaji.ac.in For example, the reduction of 3-nitrophthalhydrazide (B1587705) to 3-aminophthalhydrazide (luminol) has been successfully carried out using ammonium sulfide. unishivaji.ac.in A similar strategy can be employed for the synthesis of this compound from its corresponding 5-nitro precursor.

Palladium-Catalyzed Amination Reactions for Aminophthalazinones

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds and represents a significant advancement in the synthesis of arylamines. nih.govsnnu.edu.cnacsgcipr.org This methodology has been successfully applied to the synthesis of aminophthalazinone derivatives, offering a modern alternative to classical methods.

This advanced strategy typically involves the coupling of a halogenated phthalazinone precursor with an amine in the presence of a palladium catalyst and a suitable ligand. For example, 4-bromophthalazinones can be effectively coupled with various alkyl- and arylamines using a palladium catalyst to furnish the corresponding 4-aminophthalazinones in good yields. nih.govresearchgate.net This approach provides a direct route to aminophthalazinones that might be difficult to access through other methods and allows for the introduction of a wide variety of amino substituents. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govresearchgate.net

Aryl HalideAmineCatalyst SystemProductReference
4-BromophthalazinonesAlkylamines, Arylamines, PolyaminesPalladium Catalyst4-Aminophthalazinones nih.govresearchgate.net
ortho-HalobenzoatesHydrazines, IsocyanidesPd(OAc)₂, Xantphos4-Aminophthalazin-1(2H)-ones thieme-connect.com

Multicomponent Reaction Approaches to Phthalazine Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant traction in modern organic synthesis due to their efficiency and atom economy. researchgate.netrasayanjournal.co.in Several MCRs have been developed for the synthesis of the phthalazine-1,4-dione scaffold and its derivatives.

These reactions often utilize phthalic anhydride and hydrazine as core components, along with other reactants to build complexity in a single step. For instance, a one-pot, four-component condensation of phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and malononitrile (B47326), catalyzed by boric acid under microwave irradiation, provides a green and efficient route to pyrazolo[1,2-b]phthalazine-dione derivatives. rasayanjournal.co.in Another example is the one-pot synthesis of aryl- or hetaryl-substituted thiazolyl-phthalazine-1,4-diones from the reaction of phenacyl bromides, thiosemicarbazide, and phthalic anhydride. osi.lv These MCRs demonstrate the versatility of this approach in generating a diverse library of phthalazine-based compounds from simple and readily available starting materials.

ReactantsCatalyst/ConditionsProduct TypeReference
Phthalic anhydride, Hydrazine monohydrate, Aromatic aldehyde, MalononitrileBoric acid, Microwave irradiationPyrazolo[1,2-b]phthalazine-diones rasayanjournal.co.in
Phenacyl bromides, Thiosemicarbazide, Phthalic anhydrideOne-potAryl(hetaryl)thiazolyl-phthalazine-1,4-diones osi.lv
Phthalhydrazide, Aromatic aldehyde, Malononitrile or Ethyl cyanoacetateNiCl₂·6H₂O1H-Pyrazolo[1,2-b]phthalazin-5,10-dione derivatives longdom.org
Acetylacetone, 2,3-Dihydrophthalazine-1,4-dione, AldehydesIonic liquidPyrazolyl-phthalazine-dione derivatives rsc.org

Synthesis of Substituted this compound Analogs

The modification of the this compound scaffold is crucial for developing new chemical entities. Synthetic strategies are primarily focused on introducing a variety of functional groups onto the phthalazine core, with halogenation and organophosphorus-mediated reactions being key methodologies.

Strategies for Introducing Halogen Substituents

The introduction of halogen atoms onto the phthalazine-1,4-dione ring system is a common strategy to create reactive intermediates for further derivatization. A prevalent method begins not with the amino-substituted compound itself, but with its precursor, phthalic anhydride.

A typical synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate to form 2,3-dihydrophthalazine-1,4-dione. jocpr.comderpharmachemica.com This intermediate is then treated with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅), to yield 1,4-dichlorophthalazine (B42487). jocpr.comiiste.org This dichloro-derivative serves as a versatile precursor. The chlorine atoms can be subsequently displaced by various nucleophiles, including amines, to introduce the desired amino functionality. For instance, 1,4-dichlorophthalazine can be reacted with hydrazine hydrate to produce 1-chloro-4-hydrazinylphthalazine, a key building block for fused heterocyclic systems. ekb.eg

Modern synthetic approaches, such as the palladium-catalyzed Buchwald-Hartwig amination, offer a more direct route to aminophthalazinones from their corresponding bromo-substituted precursors. researchgate.netresearchgate.net This method is noted for its efficiency in forming C–N bonds. Direct halogenation of the phthalazinone ring has also been reported, for example, using a bromine-potassium bromide solution in an acetate (B1210297) buffer. researchgate.net

Another effective method for chlorination is the use of the Vilsmeier-Haack reagent (POCl₃/DMF). This reagent can smoothly convert phthalazine-1,4-diones into their chlorinated analogs, providing a high-yield pathway to these important intermediates. mdpi.comnih.gov

Table 1: Key Reagents for Halogenation of Phthalazine-1,4-dione Core

ReagentProduct TypeReference
Phosphorus Oxychloride (POCl₃) / PCl₅Dichlorophthalazines jocpr.comiiste.org
Vilsmeier-Haack Reagent (POCl₃/DMF)Chlorinated Phthalazines mdpi.comnih.gov
Bromine (Br₂) / Potassium Bromide (KBr)Brominated Phthalazinones researchgate.net
1,4-Dichlorophthalazine (as precursor)Aminophthalazines (via substitution) unishivaji.ac.in

Derivatization via Organophosphorus Reagents

Organophosphorus reagents play a significant role in the modification of the phthalazine-1,4-dione structure. The most widely documented application is the use of phosphorus oxychloride (POCl₃) for chlorination, as detailed in the previous section. This reaction transforms the dione (B5365651) into a di-chloro derivative, fundamentally altering its reactivity and enabling subsequent substitution reactions. derpharmachemica.com The reaction is typically performed by refluxing the 2,3-dihydrophthalazine-1,4-dione with excess POCl₃. derpharmachemica.com

While direct derivatization of the amino group in this compound with organophosphorus reagents is not extensively detailed in the literature, established organophosphorus reactions present potential synthetic routes. For example, the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, could potentially be used to introduce a phosphonate (B1237965) group onto the phthalazine ring system, provided a suitable halo-substituted aminophthalazine precursor is available. wikipedia.org Similarly, phosphines are known to act as nucleophiles and reducing agents in reactions like the Staudinger reduction, which converts azides to amines. wikipedia.org

The reaction of 2-oxoindoline-3-ylidene derivatives with triphenylphosphine (B44618) and acetylenic esters to form novel organophosphorus compounds suggests that similar transformations could be explored for phthalazine-based systems to create C-P bonds. nih.gov However, the primary and well-established role of organophosphorus reagents in this context remains the conversion of the dione moieties to chloro groups using POCl₃.

Formation of Condensed Heterocyclic Systems from Phthalazine-1,4-diones

Phthalazine-1,4-diones, particularly the parent compound 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide), are excellent building blocks for the synthesis of more complex, fused heterocyclic systems. longdom.org These reactions often involve multicomponent strategies that allow for the efficient construction of polycyclic molecules in a single step.

A widely employed method is the one-pot, three-component condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. longdom.orgchemrevlett.com This reaction leads to the formation of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, a class of compounds with significant interest in chemical synthesis. chemrevlett.comnih.govscispace.com A variety of catalysts, including indium(III) chloride (InCl₃), p-toluenesulfonic acid (PTSA), and copper(II) triflate (Cu(OTf)₂), have been utilized to promote this transformation under various conditions, including solvent-free and ultrasound-promoted syntheses. longdom.orgscispace.comnih.gov

Another major class of condensed heterocycles derived from phthalazines are the nih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazines. nih.gov These are typically synthesized from chloro-substituted phthalazine precursors. For instance, 1,4-dichlorophthalazine can be reacted with hydrazides, such as benzoic hydrazide, in the presence of a base like triethylamine (B128534) to yield the fused triazolo-phthalazine system. jocpr.com An alternative route involves the reaction of 1-chloro-4-hydrazinylphthalazine with various reagents to construct the triazole ring. ekb.eg

The versatility of phthalhydrazide is further demonstrated in its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of N-heterocycles, which also affords fused polycyclic products. jocpr.comlongdom.org

Table 2: Examples of Condensed Heterocyclic Systems from Phthalazine-1,4-diones

ReactantsResulting SystemReference
Phthalhydrazide, Aldehyde, MalononitrilePyrazolo[1,2-b]phthalazine-dione chemrevlett.comchemrevlett.comscispace.com
1,4-Dichlorophthalazine, Benzoyl Hydrazide nih.govCurrent time information in Bangalore, IN.Triazolo[3,4-a]phthalazine jocpr.com
Phthalhydrazide, Acetylene DicarboxylatesFused Polycyclic Systems jocpr.comlongdom.org
Phthalhydrazide, Isatin, MalononitrilePyrazolophthalazinyl Spirooxindoles longdom.orgrsc.org

Purification and Characterization Techniques for Novel Phthalazine-1,4-dione Compounds

The isolation and structural confirmation of newly synthesized phthalazine-1,4-dione derivatives are accomplished using a standard suite of analytical and spectroscopic techniques.

Following synthesis, crude products are typically purified by recrystallization from suitable solvents such as ethanol, dioxane, or aqueous mixtures. derpharmachemica.comresearchgate.net In many cases, the product can be precipitated from the reaction mixture by pouring it onto crushed ice, followed by filtration. iiste.org For more challenging separations, column chromatography using silica (B1680970) gel is employed. jocpr.com The purity of the compounds is often initially assessed by thin-layer chromatography (TLC) and melting point (m.p.) determination, which provides a simple indicator of purity. derpharmachemica.comias.ac.in

The structural elucidation of these novel compounds relies heavily on modern spectroscopic methods.

Infrared (IR) spectroscopy is used to identify characteristic functional groups. For instance, the carbonyl (C=O) groups of the dione exhibit strong absorption bands, while N-H stretches are also readily identifiable. ias.ac.injst.go.jp

Mass Spectrometry (MS) provides the molecular weight of the compound and offers information about its fragmentation pattern, which helps to confirm the molecular formula. ias.ac.injst.go.jp

Elemental Analysis is frequently used to determine the empirical formula of the synthesized compound, providing the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the calculated theoretical values. scispace.comjst.go.jp

Table 3: Common Analytical and Spectroscopic Techniques

TechniquePurposeReference
Melting Point (m.p.)Assess purity and identity derpharmachemica.comias.ac.in
Recrystallization / ChromatographyPurification jocpr.comderpharmachemica.comiiste.org
¹H and ¹³C NMR SpectroscopyStructural elucidation of H/C framework ias.ac.inacs.org
Infrared (IR) SpectroscopyIdentification of functional groups ias.ac.injst.go.jp
Mass Spectrometry (MS)Determine molecular weight and formula ias.ac.injst.go.jp
Elemental AnalysisConfirm elemental composition scispace.comjst.go.jp
X-ray CrystallographyDetermine 3D molecular structure ias.ac.in

Mechanistic Investigations of 6 Aminophthalazine 1,4 Dione Chemiluminescence

Fundamental Principles of Chemiluminescence in Cyclic Hydrazides

Chemiluminescence in cyclic hydrazides like 6-Aminophthalazine-1,4-dione is a process fueled by chemical energy rather than the absorption of light. The core principle involves a chemical reaction that generates a product in an electronically excited state. When this excited molecule relaxes to its ground state, it releases energy in the form of light.

The general mechanism for the chemiluminescence of cyclic hydrazides in basic, aqueous solutions involves several key steps. First, the hydrazide is oxidized to form a diazaquinone intermediate. This intermediate then reacts with a hydroperoxide anion to form a peroxide. The decomposition of this peroxide, often through a cyclic intermediate, leads to the formation of an excited-state dicarboxylate, which in the case of luminol (B1675438) is 3-aminophthalate. The subsequent decay of this excited species to its ground state results in the emission of light.

The efficiency and characteristics of this light emission, such as wavelength and intensity, are influenced by the molecular structure of the hydrazide and the surrounding chemical environment. For many organic compounds, the decay of emissive singlet- and triplet-excited species can also involve energy transfer to other fluorescent molecules, a process known as indirect chemiluminescence.

Elucidation of the Oxidative Decomposition Pathway of this compound

The oxidative decomposition of this compound is a complex process that ultimately leads to the emission of light. In aqueous solutions, the process is initiated by the oxidation of luminol. For instance, pulse radiolysis studies have shown that chlorine dioxide (ClO•2) can oxidize luminol to form 5-aminophthalazine-1,4-dione, also referred to as the azaquinone. rsc.org

This azaquinone intermediate is highly reactive and combines with the hydroperoxide anion (HO₂⁻) to form a carbon-centered peroxide. rsc.org This peroxide is unstable and decomposes through a short-lived endoperoxide intermediate. rsc.org This decomposition follows two parallel reaction pathways. One pathway regenerates luminol and produces oxygen, while the other, more critical pathway for chemiluminescence, generates nitrogen and the electronically excited 3-aminophthalate. rsc.org It is the relaxation of this excited 3-aminophthalate that is responsible for the characteristic blue glow of the luminol reaction, with an efficiency of about 4%. rsc.org

Electrochemical studies have also provided insights into the decomposition pathway. The electrochemical oxidation of related compounds like 2,3-dihydrophthalazine-1,4-dione (DHP) shows that the initially formed phthalazine-1,4-dione (PTD) is unstable and can undergo an oxidative ring cleavage to form phthalic acid. ias.ac.in This highlights the inherent instability of the oxidized intermediates in the chemiluminescence pathway.

Role of Reactive Oxygen Species and Radicals in this compound Chemiluminescence

Reactive oxygen species (ROS) and radical intermediates are central to the chemiluminescence of this compound. The reaction is critically dependent on an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), and the presence of a catalyst.

The process begins with the oxidation of luminol by hydroxyl radicals (•OH), which are often generated from hydrogen peroxide in the presence of a catalyst. rsc.org This initial oxidation step is crucial for the formation of the luminol radical. Subsequent reactions involving superoxide (B77818) anion (O₂•⁻) and other ROS lead to the formation of the key peroxide intermediates. nih.gov

Research has shown that the chemiluminescence produced by the pulse radiolysis of luminol solutions is the result of a bimolecular reaction of an intermediate, suggested to be a peroxy radical. rsc.org This peroxy radical is formed in a series of consecutive reactions that start with the oxidation of luminol by •OH radicals. rsc.org The interplay between different ROS, such as superoxide anion, hydroxyl radical, and hydrogen peroxide, dictates the efficiency and kinetics of the light-emitting reaction. nih.govmdpi.com

Catalysis of this compound Chemiluminescence

The chemiluminescence of this compound is often weak on its own and requires a catalyst to proceed at a significant rate. Various substances, including transition metal ions and enzymes, can catalyze this reaction, significantly enhancing the light output.

Transition metal ions are well-known catalysts for the luminol reaction. Ions such as copper(II) (Cu²⁺), manganese(II) (Mn²⁺), and particularly iron in the form of heme (found in hemoglobin) can dramatically increase the rate of chemiluminescence. These metal ions facilitate the decomposition of hydrogen peroxide to generate the reactive oxygen species necessary for the oxidation of luminol.

The catalytic cycle often involves the metal ion cycling between different oxidation states. For instance, the metal ion can react with hydrogen peroxide to form hydroxyl radicals, which then initiate the luminol oxidation cascade. The ability of these metal ions to coordinate with the reactants and facilitate electron transfer processes is key to their catalytic activity.

Table 1: Effect of Transition Metal Ions on Luminol Chemiluminescence

CatalystRole in Chemiluminescence
Cu²⁺ Catalyzes the decomposition of H₂O₂ to generate ROS.
Mn²⁺ Enhances the rate of luminol oxidation by promoting ROS formation.
Iron in Heme A highly efficient catalyst, often used in forensic applications to detect blood.

Enzymes, particularly peroxidases like horseradish peroxidase (HRP), are highly efficient catalysts for the luminol reaction. nih.gov Peroxidases catalyze the oxidation of a wide range of substrates by hydrogen peroxide. In the context of luminol chemiluminescence, HRP significantly enhances the light emission by facilitating the generation of luminol radicals.

The mechanism involves the reaction of HRP with hydrogen peroxide to form an activated enzyme intermediate. This intermediate then oxidizes luminol molecules, initiating the chemiluminescent pathway. The enhancement can be substantial, often several orders of magnitude greater than the uncatalyzed reaction. nih.gov This high efficiency and specificity have led to the widespread use of HRP-catalyzed luminol chemiluminescence in various bioanalytical assays, such as enzyme-linked immunosorbent assays (ELISAs). researchgate.net

The kinetics of this compound chemiluminescence are highly sensitive to the pH of the solution and the presence of certain anions, such as bicarbonate. The reaction is typically carried out in basic conditions, as the deprotonation of the luminol molecule is a prerequisite for its oxidation. The optimal pH for the reaction can vary depending on the specific catalyst and oxidizing agent used.

Bicarbonate has been observed to have a significant enhancing effect on luminol chemiluminescence. The exact mechanism of this enhancement is complex and may involve multiple factors. One proposed role of bicarbonate is as a catalyst for the decomposition of the peroxide intermediate. It may also influence the formation and reactivity of certain reactive oxygen species, such as peroxymonocarbonate, which can be a more potent oxidant than hydrogen peroxide itself. The presence of bicarbonate can lead to a more efficient generation of the excited-state emitter, resulting in a brighter and more sustained light emission.

Identification of the Chemiluminescent Emitter from this compound

The oxidation of luminol in alkaline conditions, typically involving an oxidizing agent like hydrogen peroxide and a catalyst, leads to the formation of an unstable peroxide intermediate. This intermediate subsequently decomposes, losing a molecule of nitrogen gas, to produce 3-aminophthalate in an excited electronic state (3-APA*). The return of this excited molecule to its ground state is accompanied by the emission of a photon of light, which is observed as the characteristic blue glow of luminol chemiluminescence.

The emission maximum of luminol chemiluminescence is consistently observed around 425 nm in aqueous solutions. This wavelength closely matches the fluorescence emission maximum of 3-aminophthalate under similar conditions, providing compelling evidence for its role as the emitter.

Solvent polarity has been shown to influence the emission spectrum. In aprotic solvents like dimethylsulfoxide (DMSO), the chemiluminescence emission spectrum of luminol is red-shifted compared to its photoexcited fluorescence. This suggests specific solvent-emitter interactions that alter the energy levels of the excited state. In aqueous solutions, however, the chemiluminescence and fluorescence spectra of the 3-aminophthalate dianion are identical.

Further evidence supporting 3-aminophthalate as the emitter comes from studies where it was directly subjected to chemiluminescent conditions. When the 3-aminophthalate anion is itself reacted with hydrogen peroxide and a cobalt(II) catalyst, it produces a strong chemiluminescent signal with a peak wavelength similar to that of luminol.

Table 1: Spectral Comparison of Luminol Chemiluminescence and 3-Aminophthalate Fluorescence

ConditionLuminol Chemiluminescence (λ_max)3-Aminophthalate Fluorescence (λ_max)Reference
Aqueous Solution~425 nm~425 nm
Aprotic Solvent (DMSO)Red-shifted from fluorescence-

Photosensitized Chemiluminescence Mechanisms of this compound

The chemiluminescence of this compound can be initiated through photosensitization, a process where a sensitizer molecule absorbs light and then transfers the energy to other molecules, leading to a chemical reaction. In the case of luminol, photosensitized mechanisms can proceed through two primary pathways: Type I (electron transfer) and Type II (singlet oxygen).

Type I Mechanism (Electron Transfer): In this pathway, the photosensitizer, after being excited by light, directly interacts with luminol. This interaction involves an electron transfer from the luminol molecule to the excited sensitizer. This process generates a luminol radical, which can then react with other species, such as superoxide anion radicals (O₂⁻), to form the excited 3-aminophthalate emitter. Studies have indicated that the Type I mechanism can be a dominant pathway in photosensitized luminol chemiluminescence.

Type II Mechanism (Singlet Oxygen): The Type II mechanism involves the photosensitizer transferring its energy to ground-state molecular oxygen (³O₂), promoting it to its highly reactive singlet state (¹O₂). Singlet oxygen can then react directly with luminol. This reaction is believed to form an unstable endoperoxide intermediate. This endoperoxide subsequently decomposes to yield the excited-state 3-aminophthalate (3-APA*), which then emits light upon relaxation to its ground state.

The involvement of singlet oxygen in luminol chemiluminescence has been supported by several studies. For instance, the use of singlet oxygen quenchers, such as sodium azide, has been shown to inhibit the chemiluminescence in certain systems. Furthermore, catalysts like graphene oxide have been found to enhance the chemiluminescence of the luminol-H₂O₂ system, with evidence suggesting that this enhancement is due to the generation of a high yield of singlet oxygen on the graphene oxide surface.

Photosensitizers such as Rose Bengal have been effectively used to initiate luminol chemiluminescence. In such systems, the sensitizer absorbs light and generates reactive oxygen species, including superoxide anion radicals and singlet oxygen, which then oxidize luminol, leading to light emission.

Table 2: Key Species in Photosensitized Luminol Chemiluminescence

MechanismKey Reactant with LuminolIntermediateEmitter
Type IExcited Sensitizer (electron transfer)Luminol Radical3-Aminophthalate (3-APA)
Type IISinglet Oxygen (¹O₂)Endoperoxide3-Aminophthalate (3-APA)

Advanced Spectroscopic and Kinetic Studies of 6 Aminophthalazine 1,4 Dione Reactivity

Time-Resolved Spectroscopic Analysis of Chemiluminescent Intermediates

Time-resolved spectroscopic techniques, particularly pulse radiolysis and flash photolysis, have been instrumental in elucidating the transient intermediates involved in the chemiluminescence of 6-aminophthalazine-1,4-dione (luminol). These methods allow for the generation of reactive species on a very short timescale and the subsequent monitoring of their spectral and kinetic properties.

Pulse radiolysis of alkaline, oxygen-containing solutions of luminol (B1675438) has shown that the initial step is the reaction between luminol and the hydroxyl radical (•OH). rsc.org This reaction produces a luminol radical, which is the first in a series of intermediates leading to light emission. rsc.org Subsequent transient absorption spectroscopy reveals the formation of distinct intermediates. For instance, studies have identified transient absorption bands in the UV-visible region, with maxima around 320 nm, 380 nm, and a broader absorption extending beyond 700 nm with a peak at 630 nm. researchgate.net The decay and formation kinetics of these bands provide insight into the transformation of one intermediate into another. researchgate.net

The reaction sequence continues with the luminol radical reacting with molecular oxygen to form a peroxy radical. rsc.org This species then undergoes a first-order transformation to another intermediate, which is directly responsible for the subsequent light-emitting step. rsc.org Time-resolved chemiluminescence studies using laser-irradiated photocatalysts have shown that the light emission intensity increases after the initial pulse, reaching a maximum at approximately 40-60 microseconds, before slowly decaying. researchgate.net This temporal profile is indicative of the formation and subsequent reaction of these key intermediates. researchgate.net The final light-emitting species is the excited state of 3-aminophthalate, which is produced from the decomposition of a cyclic peroxide intermediate, often referred to as an endoperoxide or azaquinone. nih.govwikipedia.org The fluorescence spectrum of 3-aminophthalate has been shown to perfectly match the chemiluminescence spectra of luminol, confirming it as the emitter. nih.gov

Electrochemical Characterization and Redox Potentials of this compound Species

The electrochemical behavior of this compound has been extensively studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry. rsc.orgrsc.org These studies reveal the redox properties of luminol and its intermediates, which are fundamental to understanding its chemiluminescent and electrochemiluminescent (ECL) mechanisms.

In aqueous solutions, luminol exhibits a well-defined, irreversible oxidation peak. rsc.orgresearchgate.net The potential of this peak is highly dependent on the pH of the solution. For example, in a Britton-Robinson buffer at pH 12, the oxidation peak appears at approximately +0.33 V (versus an Ag/AgCl reference electrode). rsc.orgrsc.org As the pH increases, the peak potential shifts to more negative values, indicating that protons are involved in the electrode process. rsc.orgrsc.org The relationship between the peak potential (Ep) and pH can be described by the linear equation Ep (V) = -0.058 pH + 0.924. rsc.orgrsc.org The slope of this line, approximately 58 mV per pH unit, is very close to the theoretical Nernstian value of 59 mV, suggesting that an equal number of protons and electrons participate in the oxidation reaction, specifically a two-proton, two-electron process. rsc.orgrsc.org The electrooxidation process is generally considered to be adsorption-controlled. rsc.orgresearchgate.net

The standard reduction potential (E⁰) for the one-electron reduction of the luminol radical (L•−) to the luminol monoanion (LH−) has been determined to be +0.87 V. libretexts.org This value is crucial for assessing the thermodynamic feasibility of its reactions with various oxidants. For comparison, the standard reduction potential of molecular dioxygen is +1.229 V, indicating that the oxidation of the luminol radical by oxygen is thermodynamically favorable. libretexts.org

Electrochemical Data for this compound Species
Species/ProcessPotential (V)ConditionsReference ElectrodeSource
Oxidation Peak+0.33pH 12 (Britton-Robinson buffer)Ag/AgCl rsc.orgrsc.org
Oxidation Peak+0.54pH 9Ag/AgCl rsc.org
L•− + e− → LH−+0.87Standard Reduction Potential (E⁰)N/A libretexts.org

Kinetic Modeling and Rate Constant Determination of this compound Reactions

Kinetic modeling plays a vital role in understanding the complex, multi-step reaction mechanism of this compound chemiluminescence. By developing sets of differential equations that describe the concentration changes of reactants, intermediates, and products over time, researchers can simulate the characteristic intensity-time profiles of the light emission. nih.gov These models are validated by comparing the simulation results with experimental data obtained from techniques like stopped-flow measurements and pulse radiolysis. nih.gov

Pulse radiolysis studies have been particularly effective in determining the rate constants for the individual elementary reactions in the chemiluminescence pathway. The initial reaction of the luminol monoanion with a hydroxyl radical (•OH) is extremely fast. The subsequent reaction of the resulting luminol radical with molecular oxygen is also very rapid. The bimolecular reaction of the peroxy radical intermediate, which ultimately leads to the formation of the light-emitting excited state, is another key kinetic parameter that has been determined. rsc.org More recent kinetic simulations of electrogenerated chemiluminescence have allowed for the determination of the rate constant for the oxidation of luminol by superoxide (B77818) radicals. acs.org

These experimentally determined rate constants are essential inputs for accurate kinetic models. The models can then be used to predict how the chemiluminescence intensity and duration will change under various conditions, such as different concentrations of luminol, oxidants, and catalysts. nih.gov

Selected Rate Constants for this compound Reactions
ReactionRate Constant (k)Source
Luminol + •OH8.7 × 10⁹ L·mol⁻¹·s⁻¹ rsc.org
Luminol Radical + O₂1.0 × 10⁹ L·mol⁻¹·s⁻¹ rsc.org
Peroxy Radical + Peroxy Radical3.8 × 10⁸ L·mol⁻¹·s⁻¹ rsc.org
Luminol Oxidation by Superoxide Radical (O₂•−)6 × 10⁵ M⁻¹·s⁻¹ acs.org
Dissociated Hydroperoxide Monomolecular Reaction> 2 × 10⁵ s⁻¹
Protonated Hydroperoxide Monomolecular Reaction~2000 s⁻¹

Equilibrium Studies of Radical Reactions Involving this compound

Equilibrium studies of the radical reactions of this compound provide thermodynamic insights into the stability and reactivity of its various intermediate forms. These studies often focus on determining equilibrium constants (Keq) for reactions such as radical dimerization and acid-base equilibria (pKa values) of radical and peroxide intermediates.

In the absence of sufficient superoxide, luminol radicals can undergo recombination, with dimerization being a significant pathway. libretexts.org The equilibrium constant for the formation of these dimer radicals has been estimated. One study, by observing changes in transient absorption spectra at varying luminol concentrations, estimated the equilibrium constant (Keq) for dimer radical formation to be 9.9 × 10³ M⁻¹. researchgate.net

Furthermore, the hydroperoxide intermediates, which are crucial precursors to the light-emitting 3-aminophthalate, can exist in protonated and deprotonated forms. Pulse radiolysis studies have identified acid-base equilibria for these intermediates. One hydroperoxide intermediate, formed from the cross-recombination of the luminol radical and superoxide, was found to have a pKa value between 11 and 12. Another hydroperoxide, formed from the reaction of the azaquinone with hydrogen peroxide, exhibits a pKa of 10.6. The dissociated (anionic) forms of these hydroperoxides are the species that undergo the monomolecular rearrangement leading to chemiluminescence, while the protonated forms tend to follow non-luminescent decay pathways. Understanding these equilibria is critical, as the pH of the system dictates the concentration of the light-producing species.

Structure Activity Relationship Sar Studies of Phthalazine 1,4 Dione Derivatives

Correlation Between Structural Modifications and Reaction Kinetics

The oxidation of luminol (B1675438) is a multi-step process that is dependent on several factors, including pH, temperature, and the nature of the catalyst and oxidizing agent. nih.gov The nucleophilic attack of a peroxide species on the luminol derivative is often considered a rate-limiting step in systems with unitary order kinetics with respect to the peroxide. ulisboa.pt However, under different conditions, the rate-limiting step can change. ulisboa.pt

While systematic studies providing a comprehensive set of rate constants for a series of structurally modified phthalazine-1,4-diones are limited, some insights can be drawn. For instance, in the chemiluminescent reaction between the azaquinone of luminol and hydrogen peroxide, a second-order reaction between the hydroperoxide anion (HO₂⁻) and the azaquinone forms a hydroperoxide intermediate. This is followed by a monomolecular rearrangement of the dissociated form of this intermediate, which leads to light generation. researchgate.net A pulse radiolysis study of luminol in aqueous solution determined a first-order rate constant of approximately 2 x 10³ s⁻¹ for the monomolecular reaction of the dissociated hydroperoxide that leads to light emission. researchgate.net

The Hammett constant, which quantifies the electronic effect of substituents, has been correlated with reaction rates in phenolic-enhanced luminol chemiluminescence. researchgate.net This relationship indicates that phenols with substituents having a Hammett constant (σ) of 0.20 or greater act as enhancers of the chemiluminescence reaction, suggesting a direct link between the electronic properties of ancillary molecules and the reaction kinetics. researchgate.net Although this example pertains to enhancers rather than direct modification of the luminol core, it underscores the principle that electronic effects are a key determinant of reaction rates in this system.

Factors Influencing the Reaction Kinetics of Phthalazine-1,4-dione Chemiluminescence
Structural/Environmental FactorImpact on Reaction KineticsExample/Observation
pH of the mediumAffects the ionization state of luminol and the availability of reactive oxygen species, influencing reaction rates. nih.govThe rise time of chemiluminescence is much more rapid at pH 11 compared to pH 9.3. researchgate.net
Nature of the catalystDifferent metal ions or enzymes catalyze the reaction at different rates.The reaction catalyzed by copper ions is faster than that catalyzed by iron ions.
Electronic properties of substituentsElectron-donating or withdrawing groups can alter the reactivity of the phthalazine-1,4-dione core towards oxidation.Phenolic enhancers with electron-donating groups (lower Hammett constant) can accelerate the reaction. researchgate.net
Intermediate stabilityStructural features that stabilize or destabilize key intermediates, such as the hydroperoxide, will affect the rate of light emission.The dissociated form of the hydroperoxide intermediate undergoes a rapid monomolecular reaction to produce light. researchgate.net

Influence of Aromatic and Heterocyclic Fused Rings on Core Reactivity

Fusing additional aromatic or heterocyclic rings to the phthalazine-1,4-dione core is a strategy employed to modify the electronic structure and, consequently, the chemiluminescent properties of the molecule. Extending the π-conjugated system can lead to significant changes in the energy levels of the frontier molecular orbitals, which in turn affects the energy and wavelength of the emitted light.

A notable example is the synthesis of naphthalene (B1677914) analogues of luminol. These compounds, which feature an extended aromatic system, exhibit a strong green chemiluminescence in aqueous solution, with emission maxima shifted to longer wavelengths (around 510 nm) compared to the blue emission of luminol (around 425 nm). researchgate.net This red shift is a direct consequence of the reduced energy gap between the ground and excited states of the aminonaphthalate emitter. Such modifications can also enhance the sensitivity of analytical methods that are currently based on luminol. researchgate.net

The fusion of heterocyclic rings, such as a pyrazole (B372694) ring to form pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, has also been extensively explored. longdom.orgchemrevlett.com While much of the research on these compounds has focused on their potential as antimicrobial, anticancer, and anti-inflammatory agents, their synthesis from phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione) indicates the versatility of the core structure. chemrevlett.com The electronic properties of these fused systems are undoubtedly altered, which would be expected to impact their chemiluminescence reactivity, although detailed studies on the chemiluminescence of these specific fused systems are less common. The synthesis of benzo[g]phthalazine (B3188949) derivatives further illustrates the chemical tractability of expanding the aromatic system of the phthalazine (B143731) core. ekb.eg

The reactivity of the core can also be influenced by the mode of ring fusion. For instance, the synthesis of benzo orientjchem.orgnih.govimidazo[2,1-a]phthalazines demonstrates another way in which heterocyclic systems can be fused to the phthalazine structure, creating complex polycyclic molecules with potentially novel electronic and, by extension, chemiluminescent properties. researchgate.net

Stereochemical Considerations in Phthalazine-1,4-dione Derivatives

The role of stereochemistry in the structure-activity relationships of phthalazine-1,4-dione derivatives is a less explored area, particularly in the context of chemiluminescence. Most studies have focused on achiral derivatives or have not investigated the differential effects of stereoisomers. However, the principles of stereochemistry suggest that enantiomers of a chiral phthalazine-1,4-dione derivative could exhibit different biological activities or optical properties due to their distinct three-dimensional arrangements, which would govern their interactions with a chiral environment, such as biological receptors or chiral catalysts.

While there is a lack of studies on the chemiluminescence of enantiomerically pure phthalazine-1,4-dione derivatives, recent research has demonstrated that a chiral environment can influence the chemiluminescence of luminol itself. A study utilizing a chiral metal-organic framework (MOF) to control the cyclic chemiluminescence of luminol for the analysis of enantiomeric amino acids showed that distinguishable signals could be obtained for different enantiomers. nih.gov The selective recognition was attributed to the pore size of the MOF and hydrogen-bond interactions with a chiral modifier on the framework. nih.gov This indicates that the chiral environment around the luminol molecule can affect the kinetics of the light-emitting reaction, as quantified by the decay coefficient of the chemiluminescence signal.

Although this example involves an external chiral influence rather than inherent chirality in the phthalazine-1,4-dione derivative, it provides a proof of principle that stereochemical factors can play a role in the chemiluminescence process. The synthesis of chiral phthalazine-1,4-dione derivatives and the subsequent separation and analysis of their enantiomers would be a necessary step to fully elucidate the impact of stereochemistry on their chemiluminescent properties and other biological activities. Such studies could reveal enantiomer-specific differences in quantum yields, reaction kinetics, or emission spectra, opening new avenues for the design of highly specific chemiluminescent probes.

Computational Chemistry Approaches to 6 Aminophthalazine 1,4 Dione Research

Quantum Chemical Calculations of Electronic States and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of phthalazine (B143731) derivatives. mdpi.comnih.gov These methods allow for the detailed investigation of molecular orbitals, electronic transitions, and chemical reactivity, which are crucial for elucidating reaction mechanisms, such as the well-known chemiluminescence of luminol (B1675438).

DFT calculations are frequently employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

In studies of phthalazine derivatives, DFT calculations using hybrid functionals like B3LYP with basis sets such as 6–31 + G(d) have been performed to optimize molecular geometries and compute electronic parameters. mdpi.com For many phthalazine compounds, the HOMO is typically localized on the aromatic portions of the molecule, while the LUMO is centered on the phthalazine group itself. mdpi.com This separation of frontier orbitals is key to understanding charge transfer characteristics within the molecule.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from these calculations. MEPs illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are vital for predicting intermolecular interactions and reaction sites. nih.gov

Table 1: Calculated Electronic Properties of a Phthalazine Derivative

This table presents representative data for a substituted phthalazine derivative calculated using DFT (B3LYP)/6–31 + G(d) method to illustrate typical computational outputs.

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-2.15
Energy Gap (Eg)3.74

Data sourced from studies on phthalazine derivatives. nih.gov

Molecular Dynamics Simulations of 6-Aminophthalazine-1,4-dione Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com While specific MD simulation studies focused exclusively on this compound are not extensively documented in the reviewed literature, the application of this technique provides a framework for understanding its interactions in various environments, such as in solution or with biological macromolecules.

MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles evolve. nih.gov This approach can reveal detailed, atomistic-level insights into dynamic processes that are often inaccessible through experimental techniques alone. nih.gov

For a molecule like this compound, MD simulations could be used to:

Analyze Solvation: Investigate how the molecule interacts with solvent molecules, such as water, by analyzing radial distribution functions (RDFs) and hydrogen bond dynamics. analis.com.my This is crucial for understanding its solubility and behavior in aqueous environments, which is relevant to its applications in chemiluminescence.

Study Intermolecular Interactions: Simulate its binding to other molecules or surfaces. For instance, MD can model the formation of host-guest complexes, such as with cyclodextrins, or its interaction with metallic surfaces or nanoparticles. mdpi.com

Explore Conformational Changes: Examine the flexibility of the molecule and its various possible conformations in different environments, which can influence its reactivity and spectroscopic properties.

The setup of an MD simulation involves defining a force field (e.g., COMPASS, AMBER), which describes the potential energy of the system, and setting simulation parameters like temperature and pressure to mimic experimental conditions. analis.com.myresearchgate.net The resulting trajectories are then analyzed to extract macroscopic properties from the microscopic behavior.

Prediction of Spectroscopic Properties from Computational Models

Computational models are highly effective in predicting and interpreting the spectroscopic properties of molecules. unibo.it Time-Dependent Density Functional Theory (TD-DFT) is the most prominent method used for simulating electronic spectra, such as UV-Visible absorption, by calculating the electronic transitions between the ground state and various excited states. mdpi.comrsc.org

The TD-DFT approach can predict the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks). mdpi.com These theoretical spectra can be compared with experimental data to confirm molecular structures or to understand the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). mdpi.com Computational studies on related heterocyclic compounds have shown that TD-DFT calculations can yield UV-Vis prediction results that correspond satisfactorily with experimental data. mdpi.com

In addition to electronic spectra, computational methods can predict vibrational spectra (Infrared and Raman). By performing frequency calculations on the optimized molecular geometry, the vibrational modes of the molecule can be determined. researchgate.net These calculated frequencies and their corresponding intensities help in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as C=O stretching, N-H bending, or aromatic ring modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are an invaluable aid in the interpretation and assignment of complex experimental NMR spectra, confirming the chemical structure of this compound and its derivatives.

Development and Application of 6 Aminophthalazine 1,4 Dione in Advanced Analytical Methodologies

Chemiluminescence-Based Detection Systems

6-Aminophthalazine-1,4-dione, widely known as luminol (B1675438), is a foundational compound in the field of chemiluminescence (CL) due to its characteristic emission of light upon oxidation, typically in the presence of a catalyst. This phenomenon has been extensively leveraged to create highly sensitive analytical methods for a diverse range of applications. The intensity of the emitted light is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Optimization of Reaction Conditions for Enhanced Sensitivity and Specificity

The efficacy of the luminol chemiluminescence reaction is profoundly influenced by a variety of experimental parameters. Fine-tuning these conditions is a critical step in maximizing the analytical signal, thereby enhancing both the sensitivity and specificity of the detection method. Key variables that are meticulously optimized include the pH of the reaction medium, the concentration of the oxidant (most commonly hydrogen peroxide), and the specific nature and concentration of the catalyst employed.

For example, the catalytic activity of various metal ions and their complexes, such as those containing cobalt(II), copper(II), and iron(III), has been a subject of extensive research to improve the quantum yield of the luminol CL reaction. The formation of coordination complexes with these metals can significantly alter the reaction kinetics and the resulting light intensity. Scientists have demonstrated that the strategic selection of ligands in these metal complexes can be customized to boost both sensitivity and selectivity for a specific target analyte.

Furthermore, the CL signal can be modulated by the introduction of enhancers or inhibitors. Enhancers, such as p-iodophenol, can dramatically amplify the light output, whereas other substances may act as quenchers, diminishing the signal. A thorough understanding and precise control of these interactions are essential for the development of robust and dependable analytical assays. The choice of buffer system is also of paramount importance, as it not only maintains the optimal pH but can also actively participate in the reaction mechanism itself.

Table 1: Key Parameters for Optimizing Luminol Chemiluminescence

Parameter Optimized Condition Effect on Chemiluminescence
pH Typically alkaline (pH 9-11) Maximizes the deprotonation of luminol, a crucial step for the reaction to proceed efficiently.
Oxidant Concentration Varies depending on the specific system An adequate concentration is necessary to drive the reaction; however, an excess can lead to signal quenching.
Catalyst Metal ions (e.g., Co²⁺, Cu²⁺), enzymes (e.g., HRP) Increases the rate of the reaction and the intensity of the light emitted.

| Enhancers | e.g., p-iodophenol | Increases the quantum yield of the chemiluminescence reaction, leading to a stronger signal. |

Integration with Flow Systems for Continuous Analysis

The coupling of luminol chemiluminescence detection with flow-based analytical techniques, such as flow injection analysis (FIA) and sequential injection analysis (SIA), has paved the way for automated and high-throughput analytical methodologies. In these integrated systems, a continuous stream of reagents is precisely merged with the sample, and the subsequent chemiluminescence is measured by a detector as the reaction mixture passes through a specially designed detection cell.

This integration offers a multitude of advantages, including the ability to process a large number of samples rapidly, a significant reduction in reagent consumption, and enhanced reproducibility stemming from the precise control over reaction times and mixing conditions. The design of the flow cell is a critical factor, as it must facilitate efficient mixing of the reagents and the sample while maximizing the collection of the emitted photons. The material of the flow cell is also carefully selected to minimize background signals and prevent carry-over between samples, known as memory effects.

Flow systems combined with luminol chemiluminescence have been successfully applied to the quantification of a wide array of analytes, including various metal ions, pharmaceutical compounds, and environmental pollutants. The versatility of this approach accommodates both direct and indirect detection schemes. In direct methods, the analyte of interest directly participates in the chemiluminescence reaction. In contrast, indirect methods rely on the analyte's ability to influence the CL signal of the primary luminol reaction.

Chemical Timer Approaches for Kinetic Manipulation in Chemiluminescence

Chemical timer approaches introduce an innovative strategy for manipulating the kinetics of chemiluminescence reactions, enabling temporal control over the emission of light. This technique is particularly valuable for developing methods that can distinguish between different analytes based on their distinct reaction rates or for creating sophisticated "on-off" or "off-on" signaling mechanisms.

In a typical chemical timer experiment involving luminol, a substance is introduced that initially suppresses the chemiluminescence reaction. This "timer" substance is subsequently consumed or transformed through a preceding chemical reaction. Once the timer substance is depleted, the inhibition is lifted, allowing the luminol reaction to proceed and generate a light signal. The duration of the delay before the onset of chemiluminescence can be precisely correlated with the concentration of the target analyte.

This concept has been ingeniously employed to design novel analytical platforms with enhanced selectivity. By carefully selecting the timer reagent and meticulously controlling the reaction conditions, it is possible to create a specific "time window." Within this window, the signal from the analyte is maximized while potential interferences that react at different rates are effectively minimized. These kinetic-based approaches add a new dimension to chemiluminescence analysis, moving beyond simple measurements of light intensity to exploit the rich information contained within the temporal profile of the light emission.

Bioimaging Probe Design and Development

The intrinsic light-emitting capability of this compound and its derivatives has established them as highly attractive molecular scaffolds for the creation of probes for bioimaging. These probes can be engineered to respond to specific biological analytes or to changes in the microenvironment within living cells and organisms, thereby providing invaluable insights into complex biological processes.

Fluorescent Chemosensor Design Principles Utilizing this compound Derivatives

While luminol itself is predominantly recognized for its chemiluminescence, its derivatives can be chemically modified to function as fluorescent chemosensors. The design of these sensors typically involves the strategic incorporation of a recognition moiety that selectively binds to the target analyte. This binding event then instigates a measurable change in the fluorescence properties of the luminol derivative, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.

The fundamental principle underpinning these chemosensors is the modulation of the electronic properties of the fluorophore upon interaction with the analyte. This modulation can be achieved through several established photophysical mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). For instance, a quencher group can be appended to the luminol derivative; upon binding of the analyte, the quenching effect is alleviated, resulting in a "turn-on" fluorescent response.

The chemical versatility of the phthalazine (B143731) core structure allows for a broad spectrum of modifications, facilitating the design of probes with high selectivity and sensitivity for a diverse range of biological targets, including metal ions, reactive oxygen species (ROS), and specific enzymes.

Strategies for Multiratiometric Fluorescent Probes

Multiratiometric fluorescent probes offer substantial advantages over probes that rely on a single intensity measurement. They provide a built-in self-calibration mechanism that can correct for fluctuations in probe concentration, variations in excitation light intensity, and differences in instrument efficiency. These advanced probes are engineered to display multiple, distinct fluorescence emission peaks that respond differently to the presence of the target analyte.

Strategies for developing multiratiometric probes based on this compound derivatives often involve the covalent linkage of the luminol scaffold to one or more other fluorophores. The analyte-induced alteration in the fluorescence of the luminol derivative can then influence the emission of the other linked fluorophores through energy transfer mechanisms such as FRET.

For example, a probe can be constructed where the emission of the luminol derivative serves as a FRET donor, and a second fluorophore acts as the acceptor. Upon interaction with the target analyte, a conformational change in the probe could alter the distance or orientation between the donor and acceptor moieties. This change would, in turn, modify the efficiency of energy transfer, leading to a change in the ratio of the two emission intensities. This ratiometric readout provides a more robust and reliable quantification of the analyte's concentration within complex and dynamic biological environments.

Nucleus-Targeted Fluorescent Probe Development

The development of probes that specifically target the cell nucleus is crucial for understanding fundamental cellular processes and for the diagnosis of diseases. While this compound, commonly known as luminol, is renowned for its chemiluminescent properties rather than fluorescence, its core structure can be incorporated into probes for cellular imaging. The strategy often involves Chemiluminescence Resonance Energy Transfer (CRET), where the energy from the luminol chemiluminescence reaction is transferred non-radiatively to a fluorescent acceptor molecule.

One such approach involves creating a molecular dyad where the luminol unit is covalently linked to a fluorophore, such as a BODIPY dye. In these systems, the chemiluminescent reaction of the luminol moiety acts as an internal light source. If a suitable fluorescent acceptor is in close proximity, it can be excited by the energy released from the luminol reaction, subsequently emitting light at its characteristic wavelength. This CRET mechanism allows for the imaging of specific cellular components or processes. For instance, a BODIPY-luminol CRET cassette has been successfully used for imaging cellular superoxide (B77818). researchgate.net

While direct nucleus-targeted fluorescent probes based on this compound are not widely reported, the principles of CRET open avenues for the design of nucleus-targeted chemiluminescent probes. Such a probe would typically consist of three key components:

The this compound core: Serves as the chemiluminescent energy donor.

A nucleus-targeting moiety: A chemical group that directs the probe to the cell nucleus. This could be a molecule that binds to DNA or a nuclear localization signal (NLS) peptide.

A fluorescent acceptor: A fluorophore that accepts the energy from the luminol reaction and emits light.

The design of such probes allows for imaging with a high signal-to-noise ratio, as the light emission is generated internally without the need for external excitation, thereby reducing background autofluorescence. rsc.org

Sensing Mechanisms for Biomolecules and Ions

The chemiluminescence of this compound is highly sensitive to its chemical environment, a property that has been extensively exploited for the detection of a wide array of biomolecules and ions. The underlying sensing mechanism is typically based on the catalytic enhancement or inhibition of the light-emitting reaction.

The luminol chemiluminescence reaction involves its oxidation in an alkaline medium, a process that can be catalyzed by various species, including metal ions and enzymes. The intensity of the emitted light is directly proportional to the rate of the oxidation reaction, which in turn depends on the concentration of the catalyst or inhibitor.

Detection of Reactive Oxygen Species (ROS): this compound is widely used for the detection of reactive oxygen species such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻). In the presence of a catalyst like horseradish peroxidase (HRP), H₂O₂ oxidizes luminol, leading to a strong light emission. This principle is the foundation for many biosensors. For example, enzymes that produce H₂O₂, such as glucose oxidase, can be coupled with the luminol reaction to quantify their respective substrates (e.g., glucose). nih.gov

Detection of Metal Ions: Certain metal ions can act as catalysts for the luminol oxidation reaction. For instance, copper(II) ions have been shown to catalyze the chemiluminescence of luminol in the presence of H₂O₂. This catalytic effect can be harnessed to develop sensitive assays for the detection of these metal ions in various samples. nih.govphysicsopenlab.org

Immunoassays: The high sensitivity of the luminol chemiluminescence system has made it a valuable tool in immunoassays. In a typical enzyme-linked immunosorbent assay (ELISA), an antibody is labeled with an enzyme like HRP. Upon binding of the antibody to its target antigen, the addition of luminol and H₂O₂ results in a light signal, allowing for the quantification of the antigen. nih.gov

The table below summarizes the sensing of various biomolecules and ions using this compound-based chemiluminescence.

AnalyteSensing MechanismTypical Catalyst/System
Hydrogen Peroxide (H₂O₂)Acts as the oxidant for luminol, with the reaction rate being proportional to its concentration.Horseradish Peroxidase (HRP)
GlucoseEnzymatic reaction with glucose oxidase produces H₂O₂, which is then detected by the luminol-HRP system.Glucose Oxidase, HRP
Superoxide (O₂⁻)Participates in the oxidation of luminol, leading to light emission.Myeloperoxidase
Copper(II) IonsCatalyzes the oxidation of luminol by H₂O₂.H₂O₂
ThrombinAptamer-based detection where thrombin binding influences a chemiluminescent system.G-quadruplex/hemin DNAzyme

Microfluidic Applications for Reaction Rate Analysis

Microfluidic devices offer precise control over fluid flow and mixing, making them ideal platforms for studying chemical reaction kinetics. The fast and sensitive light emission from the this compound chemiluminescence reaction makes it a powerful tool for analyzing reaction rates within these micro-scale systems.

The combination of microfluidics and luminol chemiluminescence allows for the real-time monitoring of reaction progress with high temporal and spatial resolution. By controlling the flow rates of reactants in a microchannel, the reaction time can be precisely determined by the position along the channel.

Stopped-Flow Microfluidics: One powerful technique for studying fast reaction kinetics is the stopped-flow method. In a microfluidic context, this involves rapidly mixing the reactants and then abruptly stopping the flow. The change in the chemiluminescence signal over time in the static solution can then be monitored to determine the reaction rate. nih.govnih.gov This approach has been used to investigate the kinetics of the luminol reaction itself under various conditions, providing insights into the reaction mechanism and the effects of catalysts and enhancers. ntu.edu.tw

Continuous-Flow Microfluidics: In a continuous-flow setup, reactants are continuously pumped through the microchannels. The reaction progresses as the fluids move along the channel, and the chemiluminescence at different points downstream corresponds to different reaction times. This allows for the rapid acquisition of kinetic data by simply imaging the light emission along the length of the channel. utexas.edu This method is particularly useful for determining enzyme kinetics, where an enzyme and its substrate are mixed in the microfluidic device, and the product formation is linked to the luminol reaction. nih.gov

The table below details research findings on the use of this compound in microfluidic systems for reaction rate analysis.

Study FocusMicrofluidic TechniqueKey FindingsReference
Enhanced Luminol ChemiluminescenceStopped-FlowThe presence of carbonate or Tris significantly enhances the chemiluminescence of the luminol-H₂O₂ reaction catalyzed by microperoxidase 8. The kinetics of this enhancement were quantified. nih.gov
Dual Chemiluminescence SystemStopped-FlowA dual chemiluminescent signal was observed for the luminol-KIO₄-Mn(II) system, with the two peaks originating from different reaction pathways involving distinct reactive oxygen species. nih.gov
Enzyme KineticsContinuous-FlowA microfluidic system with immobilized enzymes was used to determine Michaelis-Menten kinetic constants by monitoring the fluorescent product of an enzymatic reaction. This principle is adaptable to luminol-based detection. utexas.edunih.gov
Thrombin DetectionControlled InjectionA microfluidic chip with a precise injection system was used to improve the reproducibility of luminol chemiluminescence for the quantitative analysis of thrombin. nih.gov

Future Research Directions and Emerging Opportunities in 6 Aminophthalazine 1,4 Dione Chemistry

Design of Novel Phthalazine-1,4-dione Scaffolds with Tunable Properties

The core structure of 6-aminophthalazine-1,4-dione offers a versatile scaffold for chemical modification. The design and synthesis of novel phthalazine-1,4-dione derivatives are aimed at fine-tuning their chemiluminescent properties, such as quantum yield, emission wavelength, and reaction kinetics. libretexts.orgrsc.org Modifications are typically focused on the benzenoid ring, as alterations to the heterocyclic ring can diminish or abolish chemiluminescence. libretexts.org

Research has shown that the introduction of different substituents on the aromatic ring can significantly enhance or decrease the chemiluminescence efficiency. acs.org For instance, a systematic study of 6,8-disubstituted luminol (B1675438) derivatives revealed that the substitution pattern has a profound impact on the chemiluminescent response at various pH levels. acs.org The synthesis of luminol analogues with quinoxaline (B1680401) moieties has resulted in compounds that produce more intense chemiluminescence compared to luminol itself. researchgate.net Similarly, naphthalene-based luminol analogues have been shown to produce strong greenish or green-yellow chemiluminescence. researchgate.net

Future work in this area will likely focus on:

Extending Conjugation: Expanding the π-conjugated system of the phthalazine-1,4-dione core can shift the emission to longer wavelengths, which is desirable for biological applications to minimize interference from autofluorescence. mdpi.com

Introducing Functional Groups: The incorporation of specific functional groups can facilitate conjugation to biomolecules, nanoparticles, or surfaces, enabling the development of targeted probes and sensors. acs.org

Systematic Structure-Property Relationship Studies: A deeper understanding of how different electronic and steric factors of substituents influence the chemiluminescent properties will enable a more rational design of new scaffolds. rsc.org

The development of new synthetic methodologies is crucial for accessing a wider diversity of phthalazine-1,4-dione derivatives. sciforum.netnih.govekb.eg Efficient synthetic routes will allow for the preparation of libraries of compounds for high-throughput screening of their chemiluminescent properties.

Table 1: Examples of Synthesized Phthalazine-1,4-dione Derivatives and their Properties

Derivative ClassKey Structural ModificationObserved Property ChangeReference
Quinoxaline AnalogsIncorporation of a quinoxaline moiety0.57–1.7 times more intense chemiluminescence than luminol researchgate.net
Naphthalene-based AnalogsFusion of a naphthalene (B1677914) ringStrong greenish or green-yellow chemiluminescence researchgate.net
2-Arylbenzothiazole DerivativesAddition of a 2-arylbenzothiazole moietyModified chemiluminescent properties influenced by reaction conditions researchgate.net
6,8-Disubstituted DerivativesH, Ph, and/or Me substituents at positions 6 and 8Significant changes in chemiluminescence efficiency at different pH values acs.org

Exploration of New Catalytic Systems for this compound Reactions

The chemiluminescence of this compound is critically dependent on the presence of an oxidant and a catalyst. nih.gov While hydrogen peroxide is a common oxidant, the choice of catalyst significantly influences the reaction rate and light emission intensity. hbdsbio.com The primary role of the catalyst is to lower the activation energy of the reaction, thereby accelerating the process. hbdsbio.com

Traditionally, metal ions such as iron, copper, cobalt, and manganese have been used as catalysts. nih.govphysicsopenlab.org Enzymes like horseradish peroxidase (HRP) are also widely employed, particularly in biological assays. libretexts.orgnih.gov The HRP-luminol-H₂O₂ system is a well-established combination for many chemiluminescent assays. nih.gov

Emerging research is focused on the discovery and development of novel catalytic systems with improved efficiency, stability, and selectivity. hbdsbio.com This includes:

Nanomaterial-based Catalysts: Nanoparticles of metals like gold and silver, as well as metal oxides such as zinc oxide, have shown catalytic activity in the luminol reaction. researchgate.netacs.org Graphene and its derivatives, like graphene oxide, can also catalyze the oxidation of luminol. nih.govpatsnap.com

Metal-Organic Frameworks (MOFs): MOFs are being explored as platforms for catalysis, potentially offering high surface area and tunable catalytic sites. patsnap.com

Hybrid Catalytic Systems: Combining different catalytic materials, such as graphene-copper oxide nanocomposites, can lead to synergistic effects and enhanced performance. researchgate.net

The selection of a catalyst depends on the specific application, with factors like catalytic efficiency, stability, and cost being important considerations. hbdsbio.com For instance, in forensic applications, the iron in hemoglobin acts as the catalyst for the luminol reaction to detect bloodstains. libretexts.orgacs.org

Table 2: Comparison of Catalytic Systems for this compound Chemiluminescence

Catalyst TypeExamplesRole in ReactionReference
Metal IonsFe²⁺/Fe³⁺, Cu²⁺, Co²⁺Lower activation energy and promote the reaction with oxidants. nih.govhbdsbio.comphysicsopenlab.org
PeroxidasesHorseradish Peroxidase (HRP)Catalyze the oxidation of luminol in the presence of hydrogen peroxide. libretexts.orgnih.gov
NanomaterialsGold nanoparticles, Graphene Oxide, ZnO nanoparticlesEnhance chemiluminescence through catalytic decomposition of H₂O₂. nih.govresearchgate.netacs.org
HemoglobinIron in heme groupCatalyzes the reaction for the detection of blood. libretexts.orgacs.org

Integration of this compound with Nanomaterials for Enhanced Performance

The integration of this compound with nanomaterials has emerged as a powerful strategy to enhance its chemiluminescent performance and develop novel analytical platforms. Nanomaterials can act as catalysts, carriers, or signal enhancers in luminol-based systems. patsnap.commdpi.com

Gold nanoparticles (AuNPs) have been shown to enhance the chemiluminescence of the luminol-H₂O₂ system. mdpi.com They can act as nucleation centers and catalyze the transfer of electrons, leading to a stronger light signal. mdpi.com Luminol and antibodies can be co-immobilized on AuNPs to create chemiluminescent probes for immunoassays. researchgate.net

Graphene and its composites, such as graphene-carbon nanotubes, are also being utilized to construct sensitive immunosensors. nih.gov Graphene oxide can catalyze the reaction between luminol and oxygen, and this property has been harnessed to develop glucose sensors. nih.gov The combination of graphene with metal oxide nanoparticles can further amplify the chemiluminescent signal. researchgate.net

Future opportunities in this area include:

Development of Multifunctional Nanocomposites: Designing nanocomposites that combine the catalytic and optical properties of different nanomaterials to achieve synergistic enhancements in chemiluminescence. nih.gov

Surface Functionalization: Tailoring the surface chemistry of nanomaterials to control the loading and orientation of luminol molecules for optimal performance.

Microfluidic Integration: Incorporating luminol-nanomaterial systems into microfluidic devices for high-throughput and automated analysis. patsnap.com

Table 3: Nanomaterials Integrated with this compound and their Effects

NanomaterialIntegration StrategyEffect on PerformanceApplication ExampleReference
Gold Nanoparticles (AuNPs)Used as a catalyst and carrierEnhanced chemiluminescence signalImmunoassay for carcinoembryonic antigen mdpi.comresearchgate.net
Graphene/Graphene OxideActs as a catalystIncreased chemiluminescence intensity and prolonged emission timeGlucose sensing, immunosensors nih.govpatsnap.com
Graphene-Carbon NanotubesNanocomposite platformUltrasensitive electrochemiluminescenceImmunosensor for carcinoembryonic antigen nih.gov
Zinc Oxide (ZnO) NanoparticlesCatalyzes H₂O₂ decompositionEnhanced chemiluminescence of the luminol-H₂O₂ systemPotential for determination of organic compounds acs.org

Advanced Mechanistic Insights via Multimodal Spectroscopic Techniques

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient this compound-based systems. The chemiluminescence of luminol is a complex, multi-step process, particularly in aqueous solutions. wikipedia.org The generally accepted mechanism involves the deprotonation of luminol in a basic solution, followed by oxidation to form an unstable peroxide intermediate. libretexts.orgsciencebuddies.org This intermediate then decomposes, losing nitrogen gas and forming an excited state of 3-aminophthalate, which emits a photon of light as it relaxes to the ground state. libretexts.orgsciencebuddies.org

Future research could leverage a combination of techniques such as:

Time-resolved Spectroscopy: To monitor the formation and decay of short-lived intermediates on very fast timescales.

FT-IR and Raman Spectroscopy: To identify the vibrational modes of reactants, intermediates, and products, providing structural information. acs.org

UV-Vis Spectroscopy: To track changes in the electronic structure of the molecules throughout the reaction. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of stable products and potentially trap and characterize intermediates.

By combining the information from these and other spectroscopic methods, a more detailed and dynamic understanding of the luminol chemiluminescence mechanism can be achieved. This knowledge will be invaluable for optimizing reaction conditions and designing new luminol derivatives with superior performance.

Computational Design and Prediction of Novel Phthalazine-1,4-dione Functionalities

Computational chemistry has become an indispensable tool in the study and design of new chemiluminescent molecules. researchgate.net Techniques like Density Functional Theory (DFT) allow for the in-depth investigation of the structural, molecular, and electronic properties of this compound and its analogues. researchgate.netearthlinepublishers.com

Computational methods can be used to:

Predict Photophysical Properties: Calculate parameters such as absorption and emission wavelengths, and quantum yields, to guide the synthesis of compounds with desired characteristics. researchgate.net

Elucidate Reaction Mechanisms: Model the reaction pathway, identify transition states, and calculate activation energies to understand the factors that control the reaction rate and efficiency. ulisboa.pt

Screen Virtual Libraries: Perform in-silico screening of large libraries of potential luminol derivatives to identify promising candidates for synthesis and experimental evaluation. biorxiv.orgscispace.combiorxiv.org

For example, DFT calculations have been used to study the tautomers of luminol and their interactions with metal cations. earthlinepublishers.com In-silico studies have also been conducted to discover novel analogues of luminol with potentially enhanced chemiluminescence and to investigate their binding to biological targets like hemoglobin. biorxiv.orgscispace.combiorxiv.orgresearchgate.net

The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of new phthalazine-1,4-dione functionalities. As computational models become more accurate and powerful, their role in the design of next-generation chemiluminescent agents will continue to grow.

Table 4: Computationally Investigated Luminol Analogues

Compound IDPredicted PropertyComputational MethodReference
ZINC16958228Stable binding to hemoglobin, potential for chemiluminescenceMolecular Docking biorxiv.orgscispace.combiorxiv.org
ZINC17023010Stable binding to hemoglobin, potential for chemiluminescenceMolecular Docking biorxiv.orgscispace.combiorxiv.org
ZINC19915427Stable binding to hemoglobin, potential for chemiluminescenceMolecular Docking biorxiv.orgscispace.combiorxiv.org
ZINC34928954Stable binding to hemoglobin, potential for chemiluminescenceMolecular Docking biorxiv.orgscispace.combiorxiv.org
ZINC19915369Stable binding to hemoglobin, potential for chemiluminescenceMolecular Docking biorxiv.orgscispace.combiorxiv.org
ZINC19915444Stable binding to hemoglobin, potential for chemiluminescenceMolecular Docking biorxiv.orgscispace.combiorxiv.org
ZINC82294978Stable binding to hemoglobin, potential for chemiluminescenceMolecular Docking biorxiv.orgscispace.combiorxiv.org

Q & A

Q. What are the optimal synthetic routes for 6-aminophthalazine-1,4-dione, and how do reaction conditions influence cyclization pathways?

Methodological Answer: this compound can be synthesized via hydrazine-mediated cyclization of precursors like isobenzofuran-1,3-dione or isoindoline-1,3-dione. Kinetic vs. thermodynamic control dictates product formation:

  • Kinetic control (low temperature, e.g., 0°C in ethanol) favors 5-exo cyclization to form N-aminophthalimide intermediates (yields: 81–94%) .
  • Thermodynamic control (reflux conditions) drives 6-endo cyclization to yield phthalazine-1,4-dione derivatives (yields: 83–91%) .
    Key Parameters:
  • Solvent polarity (ethanol vs. DMF).
  • Temperature gradients (0°C vs. reflux).
  • Stoichiometry of hydrazine hydrate.

Q. How can structural characterization distinguish this compound from its tautomers?

Methodological Answer:

  • Vilsmeier Amidination : React with Vilsmeier reagent (POCl₃/DMF) to derivatize tautomers. Phthalazine-1,4-dione forms stable amidines, while N-aminophthalimides undergo tautomerization .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Look for NH₂ signals (δ ~4.5–5.5 ppm) and carbonyl resonance splitting.
    • X-ray Crystallography : Resolve planar vs. non-planar ring systems .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

  • Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced potency .
  • Cytotoxicity Screening : Employ MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Correlate IC₅₀ values with substituent effects (e.g., alkyl vs. aryl groups) .

Advanced Research Questions

Q. How does tautomerism in this compound impact its reactivity and biological interactions?

Methodological Answer:

  • Tautomerization Pathways :
    • Acid-Mediated : In acetic acid, N-aminophthalimide tautomerizes to diazinone via proton transfer .
    • Thermodynamic Stability : Phthalazine-1,4-dione is more stable due to conjugated carbonyl groups .
  • Biological Implications : Tautomers may exhibit differential DNA intercalation or enzyme inhibition (e.g., PDE5 or NFAT) .

Q. How can contradictory biological data for this compound derivatives be resolved?

Methodological Answer:

  • Case Study : Anticonvulsant activity discrepancies in phthalazine derivatives .
  • Resolution Strategies :
    • Dose-Response Curves : Validate efficacy thresholds (e.g., ED₅₀ in MES models).
    • Metabolic Stability : Assess hepatic microsome degradation to identify unstable intermediates.
    • Structural Analog Comparison : Replace labile groups (e.g., nitro with trifluoromethyl) to enhance bioavailability .

Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to NFAT or PDE5 catalytic pockets .
  • Key Interactions :
    • Hydrogen bonding with active-site residues (e.g., Glu778 in PDE5).
    • π-π stacking with aromatic side chains (e.g., Phe820) .

Q. How can analytical methods be optimized to quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% TFA water, 70:30). Retention time: ~6.2 min .
  • LC-MS/MS : Employ ESI+ mode (m/z 219.0756 for [M+H]⁺) with collision energy 20 eV for fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.